ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethyl carboxylate group at position 5. The thiazole ring is further functionalized at position 2 with an acetamide-linked 4-acetylaminoindole moiety.
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-acetamidoindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-4-27-18(26)17-11(2)20-19(28-17)22-16(25)10-23-9-8-13-14(21-12(3)24)6-5-7-15(13)23/h5-9H,4,10H2,1-3H3,(H,21,24)(H,20,22,25) |
InChI Key |
UPOBHPGHLXESBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Thiazole Formation: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Substituted esters with various nucleophiles.
Scientific Research Applications
Structural Characteristics
The compound features:
- An indole moiety , known for its role in various bioactive compounds.
- A thiazole ring , which is associated with antimicrobial and anti-inflammatory activities.
- An ethyl ester functional group and two amino-acetyl substituents.
These structural components suggest a potential for diverse biological activities, including anticancer properties and interactions with various biological targets.
Anticancer Properties
Research indicates that ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate may exhibit anticancer activity . In vitro studies have shown that it can inhibit specific cancer cell lines, although further research is needed to elucidate the exact mechanisms of action and therapeutic potential .
Antimicrobial and Anti-inflammatory Effects
The thiazole derivatives are often linked to antimicrobial and anti-inflammatory activities. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in these areas .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Initial studies may involve examining its pharmacodynamics and pharmacokinetics to assess its efficacy and safety profiles .
Mechanism of Action
The mechanism of action of ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings can participate in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiazole-carboxylate derivatives. Key structural analogues include:
Physicochemical Properties
- Melting Points : While data for the target compound are absent, analogues like 9a-9e exhibit melting points between 180–220°C, influenced by aryl substituents (e.g., bromophenyl in 9c raises melting points due to increased molecular symmetry) .
- Solubility: The ethyl carboxylate group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-esterified thiazoles. The indole-acetamide moiety may reduce solubility in aqueous media due to hydrophobicity .
- Spectroscopic Data :
Electronic and Steric Effects
- The electron-withdrawing carboxylate at C5 and electron-donating acetylamino group on the indole create a polarized thiazole ring, enhancing reactivity in electrophilic substitutions .
- Bulky indole-acetamide substituents may limit binding to shallow enzyme pockets compared to simpler aryl-thiazoles (e.g., 9a-9e) .
Biological Activity
Ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate, a compound with the CAS number 1574471-41-2, belongs to a class of thiazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O4S, with a molecular weight of 400.5 g/mol. The compound features an ethyl ester functional group, a thiazole ring, and an indole moiety, which are integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1574471-41-2 |
Antimicrobial Activity
Compounds containing thiazole and indole structures have been reported to exhibit a range of biological activities. This compound has shown promising antimicrobial properties. For instance, similar thiazole derivatives have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria.
In a study evaluating the antimicrobial activity of related compounds, those with thiazole rings exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli , indicating that the thiazole moiety plays a crucial role in enhancing antibacterial efficacy .
Anticancer Potential
Thiazoles are recognized for their anticancer properties. Research has indicated that derivatives with structural similarities to this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds featuring the thiazole ring have been linked to significant activity against human glioblastoma and melanoma cell lines .
A structure-activity relationship analysis revealed that modifications on the thiazole ring can lead to enhanced cytotoxicity. The presence of electron-donating groups at specific positions has been shown to increase the compound's potency against cancer cells .
Study 1: Antimicrobial Evaluation
In a comparative study of several thiazole derivatives, this compound was tested against common bacterial strains. The results indicated that it exhibited a diameter of inhibition zone (DIZ) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Study 2: Cytotoxicity Assay
Another study focused on the cytotoxic effects of ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methylthiazole derivatives against cancer cell lines. The IC50 values were measured across different concentrations, revealing significant activity at lower concentrations compared to control drugs like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
